molecular formula C18H15N3O5 B4974788 2-cyano-3-{2-[2-(4-nitrophenoxy)ethoxy]phenyl}acrylamide

2-cyano-3-{2-[2-(4-nitrophenoxy)ethoxy]phenyl}acrylamide

Cat. No. B4974788
M. Wt: 353.3 g/mol
InChI Key: XQWAVWVBWXRSDK-SDNWHVSQSA-N
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Description

2-cyano-3-{2-[2-(4-nitrophenoxy)ethoxy]phenyl}acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the acrylamide family and is commonly referred to as NPPB.

Mechanism of Action

The mechanism of action of NPPB involves its ability to interact with ion channels and modify their activity. NPPB has been shown to bind to the extracellular domain of ion channels and block ion flow through the channel. This results in a decrease in ion channel activity and a corresponding decrease in cellular function.
Biochemical and Physiological Effects:
NPPB has a range of biochemical and physiological effects that are dependent on the ion channels it interacts with. For example, NPPB has been shown to inhibit calcium-activated chloride channels, resulting in a decrease in smooth muscle contraction. NPPB has also been shown to inhibit volume-regulated anion channels, resulting in a decrease in cell volume regulation. Additionally, NPPB has been shown to inhibit voltage-gated potassium channels, resulting in a decrease in neurotransmitter release.

Advantages and Limitations for Lab Experiments

One of the advantages of using NPPB in lab experiments is its specificity for certain ion channels. This allows researchers to selectively study the role of these ion channels in physiological processes. However, one limitation of using NPPB is its potential toxicity. NPPB has been shown to have cytotoxic effects at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on NPPB. One area of interest is the development of more specific NPPB analogs that can target specific ion channels with greater selectivity. Another area of interest is the use of NPPB in the development of new therapies for diseases such as hypertension, asthma, and cystic fibrosis. Finally, the use of NPPB in the study of ion channel function in various tissues and organs is an area of ongoing research.

Synthesis Methods

The synthesis of NPPB involves a multi-step process that requires the use of various reagents and equipment. The first step in the synthesis involves the reaction of 4-nitrophenol with 2-chloroethanol to form 2-(4-nitrophenoxy)ethanol. This intermediate is then reacted with 2-bromoethoxybenzene in the presence of a base to form 2-(2-(2-(4-nitrophenoxy)ethoxy)phenyl)ethanol. The final step in the synthesis involves the reaction of the intermediate with acryloyl chloride in the presence of a base to form 2-cyano-3-{2-[2-(4-nitrophenoxy)ethoxy]phenyl}acrylamide.

Scientific Research Applications

NPPB has been extensively studied for its potential applications in various fields of scientific research. One of the primary applications of NPPB is in the field of ion channel research. NPPB has been shown to inhibit various ion channels, including calcium-activated chloride channels, volume-regulated anion channels, and voltage-gated potassium channels. NPPB has also been used as a tool to study the role of these ion channels in physiological processes such as cell volume regulation, smooth muscle contraction, and neurotransmitter release.

properties

IUPAC Name

(E)-2-cyano-3-[2-[2-(4-nitrophenoxy)ethoxy]phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O5/c19-12-14(18(20)22)11-13-3-1-2-4-17(13)26-10-9-25-16-7-5-15(6-8-16)21(23)24/h1-8,11H,9-10H2,(H2,20,22)/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQWAVWVBWXRSDK-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C(C#N)C(=O)N)OCCOC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C(\C#N)/C(=O)N)OCCOC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-cyano-3-[2-[2-(4-nitrophenoxy)ethoxy]phenyl]prop-2-enamide

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